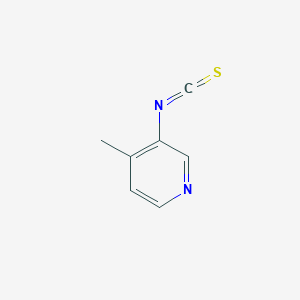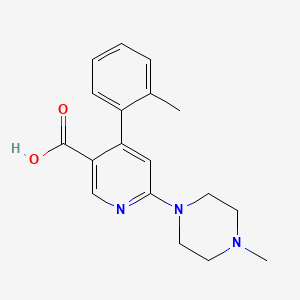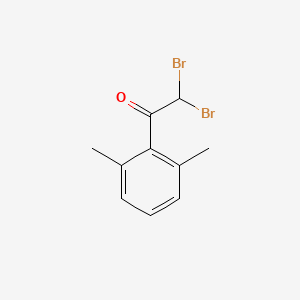![molecular formula C13H13N3O B13701442 2-Amino-6-methoxy-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13701442.png)
2-Amino-6-methoxy-5,10-dihydrobenzo[g]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-methoxy-5,10-dihydrobenzo[g]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methoxy-5,10-dihydrobenzo[g]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-aminobenzyl alcohols and aldehydes in the presence of catalysts such as iridium or cobalt . The reaction conditions are generally mild, and the yields are often high. Another method involves the use of molecular iodine as a catalyst for the amination of 2-aminobenzaldehydes with benzylamines .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of palladium-catalyzed cascade reactions or nickel-catalyzed annulation reactions. These methods offer high atom economy and can be conducted under environmentally benign conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-methoxy-5,10-dihydrobenzo[g]quinazoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, iridium catalysts, and cobalt catalysts. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions include various substituted quinazolines and dihydroquinazolines, which have significant biological activities .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-methoxy-5,10-dihydrobenzo[g]quinazoline involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit monoamine oxidase, which is involved in the breakdown of neurotransmitters . Additionally, it may interact with DNA and proteins, leading to its anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Aminoquinazoline
- 6-Methoxyquinazoline
- 5,10-Dihydroquinazoline
Uniqueness
2-Amino-6-methoxy-5,10-dihydrobenzo[g]quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other quinazoline derivatives, it has shown higher potency in certain biological assays, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C13H13N3O |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
6-methoxy-5,10-dihydrobenzo[g]quinazolin-2-amine |
InChI |
InChI=1S/C13H13N3O/c1-17-12-4-2-3-8-6-11-9(5-10(8)12)7-15-13(14)16-11/h2-4,7H,5-6H2,1H3,(H2,14,15,16) |
Clave InChI |
BVBOTTGVDFMACV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1CC3=CN=C(N=C3C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



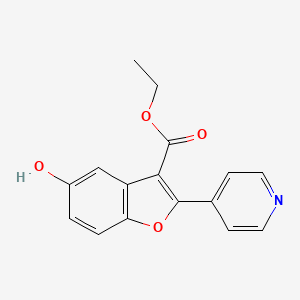



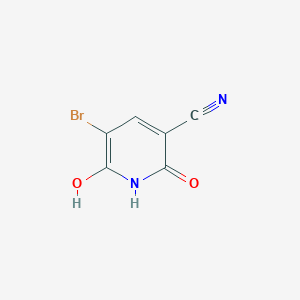


![7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine](/img/structure/B13701408.png)

